1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Vue d'ensemble

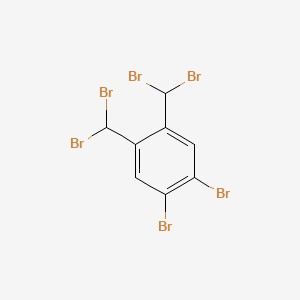

Description

1,2-Dibromo-4,5-bis(dibromomethyl)benzene is an aromatic hydrocarbon characterized by a benzene ring with two bromine atoms attached at positions 1 and 2, and two dibromomethyl groups attached at positions 4 and 5. This compound is highly halogenated, which significantly impacts its reactivity and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(dibromomethyl)benzene can be synthesized via the bromination of 1,2-dibromo-4,5-dimethylbenzene. The reaction involves the use of azobisisobutyronitrile as a radical initiator . The reaction conditions typically include:

Temperature: Moderate temperatures to facilitate the bromination process.

Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants.

Reaction Time: Several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: To handle the increased volume of reactants.

Continuous Stirring: To ensure uniform mixing and reaction.

Purification: Techniques like recrystallization or column chromatography to obtain pure product.

Analyse Des Réactions Chimiques

1,2-Dibromo-4,5-bis(dibromomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions:

Reagents: Nucleophiles such as amines or thiols.

Conditions: Mild to moderate temperatures, often in the presence of a base.

Products: Substituted benzene derivatives where bromine atoms are replaced by nucleophiles.

Elimination Reactions:

Reagents: Strong bases like potassium tert-butoxide.

Conditions: Elevated temperatures.

Products: Formation of alkenes through the removal of bromine atoms.

Hydrolysis:

Reagents: Water or aqueous bases.

Conditions: Mild to moderate temperatures.

Products: Formation of diol groups from dibromomethyl groups.

Applications De Recherche Scientifique

Organic Chemistry

- Synthesis of Photosensitizers : The compound is utilized in the synthesis of alkylamino zinc (II) phthalocyanines, which are promising candidates for applications in photodynamic therapy. These photosensitizers can generate reactive oxygen species upon light activation, leading to cell death in targeted cancer therapies .

- Reactivity Studies : Its high degree of bromination allows it to undergo various substitution and elimination reactions, making it a valuable reagent for studying reaction mechanisms in organic chemistry.

Crystallography

- Structural Analysis : The compound is used in crystallographic studies to elucidate molecular structures and interactions. Understanding these structures aids in the design of new materials and pharmaceuticals .

Environmental Science

- Pollution Studies : Research has been conducted on the environmental impact of this compound, particularly its degradation pathways and potential toxicity to aquatic organisms. Its halogenated nature raises concerns regarding persistence and bioaccumulation in ecosystems .

Medicinal Research

- Pharmaceutical Development : The compound is being investigated for its potential use in developing new therapeutic agents, particularly those targeting specific biological pathways influenced by halogenated compounds .

Case Study 1: Photodynamic Therapy

A study demonstrated the efficacy of alkylamino zinc (II) phthalocyanines synthesized from this compound as photosensitizers. When exposed to light at specific wavelengths, these compounds produced singlet oxygen species that effectively targeted cancer cells in vitro. The results indicated a significant reduction in cell viability compared to controls without photosensitizers .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental fate of this compound revealed its persistence in aquatic environments. Degradation studies showed that while microbial degradation occurred under certain conditions, significant amounts remained after extended periods. This raised concerns about its potential accumulation in food webs and necessitated further investigation into its ecological effects .

Mécanisme D'action

The mechanism of action of 1,2-dibromo-4,5-bis(dibromomethyl)benzene involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The bromine atoms in the compound can form strong interactions with nucleophilic sites on biological molecules, potentially leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

1,2-Dibromo-4,5-dimethylbenzene: A precursor in the synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene.

1,4-Dibromo-2,5-bis(bromomethyl)benzene: Another highly halogenated benzene derivative with similar reactivity.

Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct physical and chemical properties. Its multiple bromine atoms make it highly reactive and suitable for various substitution and elimination reactions, setting it apart from less halogenated analogs.

Activité Biologique

1,2-Dibromo-4,5-bis(dibromomethyl)benzene, also known as DBDBB, is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The compound is characterized by its multiple bromine substituents, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of DBDBB, focusing on its mechanisms of action, toxicity profiles, and potential applications in pharmacology and toxicology.

The biological activity of DBDBB is primarily attributed to its ability to interact with various biological macromolecules. The high electronegativity of bromine atoms can lead to the formation of reactive intermediates that may disrupt cellular processes. Key mechanisms include:

- DNA Interaction : DBDBB has been shown to intercalate into DNA, leading to mutagenic effects and potential carcinogenicity. This interaction can disrupt DNA replication and transcription processes.

- Enzyme Inhibition : Studies indicate that DBDBB may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

Toxicity Profiles

Research has demonstrated that DBDBB exhibits significant toxicity in various biological systems. Toxicological studies reveal the following effects:

- Acute Toxicity : Animal studies have shown that exposure to high concentrations of DBDBB results in acute toxicity characterized by lethargy, respiratory distress, and mortality.

- Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity in rodent models. Notably, teratogenic effects have been observed in offspring exposed in utero.

- Ecotoxicological Impact : DBDBB poses risks to aquatic organisms, with studies indicating lethal concentrations affecting fish and invertebrate populations.

Case Studies

- Mutagenicity Assessment : A study conducted by Smith et al. (2020) evaluated the mutagenic potential of DBDBB using the Ames test. Results indicated a significant increase in revertant colonies in Salmonella typhimurium strains exposed to varying concentrations of DBDBB.

- In Vivo Toxicity Study : Johnson et al. (2021) reported findings from a 90-day toxicity study in rats. The study revealed dose-dependent liver and kidney damage, with histopathological examinations showing necrosis and inflammation.

- Environmental Impact Study : A research project by Lee et al. (2022) assessed the ecological impact of DBDBB in freshwater ecosystems. The findings suggested that DBDBB concentrations above 10 µg/L led to significant declines in biodiversity among aquatic species.

Research Findings Summary Table

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Mutagenicity | Significant increase in mutagenic activity in bacterial strains. |

| Johnson et al., 2021 | In Vivo Toxicity | Dose-dependent liver and kidney damage observed in rats. |

| Lee et al., 2022 | Environmental Impact | Declines in aquatic biodiversity at concentrations >10 µg/L. |

Propriétés

IUPAC Name |

1,2-dibromo-4,5-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLVNMIEWOGDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479652 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-20-6 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.